molecular formula C26H26N4O3S B2813242 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683767-40-0

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2813242
CAS RN: 683767-40-0
M. Wt: 474.58
InChI Key: JKYRMTUVYWVEEZ-UHFFFAOYSA-N
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Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C26H26N4O3S and its molecular weight is 474.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide and its derivatives have been explored extensively for their potential in various biological and pharmacological applications. The synthesis of such compounds often involves complex chemical reactions aiming to introduce specific functional groups that may enhance their biological activity.

  • Antimicrobial and Anti-inflammatory Properties : Patel et al. (2009) synthesized fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole structures, evaluating them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. Although not directly mentioning the compound , this study highlights the interest in similar structures for diverse biological effects Patel et al., 2009.

  • Anticancer Activities : Research by Arulmurugan and Kavitha (2013) focused on synthesizing novel heterocyclic compounds, including benzoxazoles, imidazoles, and benzimidazoles, and evaluating their cytotoxicity against cancer cell lines such as MCF-7 and HT-29. Their findings suggest that certain derivatives exhibit potent cytotoxic activity, pointing to the potential therapeutic applications of these compounds in cancer treatment Arulmurugan & Kavitha, 2013.

  • Antimalarial and COVID-19 Applications : Fahim and Ismael (2021) investigated antimalarial sulfonamides' reactivity, examining their in vitro antimalarial activity and characterizing their ADMET properties. The study also explored the potential of these sulfonamides as COVID-19 drugs, highlighting the versatility of such chemical structures in addressing different infectious diseases Fahim & Ismael, 2021.

Synthesis and Characterization

The synthetic routes to create N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide derivatives often involve multi-step chemical processes, allowing for the introduction of various substituents that could potentially modify the compound's biological activity. Characterization of these compounds typically utilizes techniques such as NMR, IR spectroscopy, and mass spectrometry, ensuring the accurate determination of their chemical structures.

  • Microwave-Assisted Synthesis : Darekar et al. (2020) discussed the microwave-assisted synthesis of novel derivatives containing the 1H-benzo[d]imidazol-1-yl moiety, aiming to enhance the efficiency of the synthesis process. This method not only speeds up the synthesis but also could improve the yield and purity of the final products, which were evaluated for antibacterial activity Darekar et al., 2020.

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-18-6-4-5-17-30(18)34(32,33)22-15-11-20(12-16-22)26(31)27-21-13-9-19(10-14-21)25-28-23-7-2-3-8-24(23)29-25/h2-3,7-16,18H,4-6,17H2,1H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYRMTUVYWVEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

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